molecular formula C14H18S2 B14625010 Thiophene, 2,2'-(1,4-butanediyl)bis[4-methyl- CAS No. 57640-16-1

Thiophene, 2,2'-(1,4-butanediyl)bis[4-methyl-

Cat. No.: B14625010
CAS No.: 57640-16-1
M. Wt: 250.4 g/mol
InChI Key: MWWUNABZGIGBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl- is a chemical compound that belongs to the class of thiophene derivatives. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. This particular compound features two thiophene rings connected by a 1,4-butanediyl bridge, with each thiophene ring also substituted with a methyl group at the 4-position. Thiophene derivatives are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics .

Preparation Methods

The synthesis of thiophene derivatives, including Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl-, can be achieved through several methods. Common synthetic routes include:

Industrial production methods often involve the use of these synthetic routes on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl- undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes or tetrahydrothiophenes.

    Substitution: Electrophilic substitution reactions are common for thiophene derivatives, where substituents such as halogens, nitro groups, or alkyl groups can be introduced.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl- can be compared with other similar compounds, such as:

    Thiophene: The parent compound, which is a simple five-membered ring with one sulfur atom.

    2,5-Dimethylthiophene: A thiophene derivative with two methyl groups at the 2- and 5-positions.

    2,2’-Bithiophene: A compound with two thiophene rings connected directly by a single bond.

The uniqueness of Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl- lies in its specific substitution pattern and the presence of a 1,4-butanediyl bridge, which can influence its chemical reactivity and applications .

Properties

CAS No.

57640-16-1

Molecular Formula

C14H18S2

Molecular Weight

250.4 g/mol

IUPAC Name

4-methyl-2-[4-(4-methylthiophen-2-yl)butyl]thiophene

InChI

InChI=1S/C14H18S2/c1-11-7-13(15-9-11)5-3-4-6-14-8-12(2)10-16-14/h7-10H,3-6H2,1-2H3

InChI Key

MWWUNABZGIGBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)CCCCC2=CC(=CS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.